REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[C:14](=[O:15])[C:13]3=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]3[C:11]2=[O:20])=[CH:6][CH:5]=1)([O-])=O.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[C:14](=[O:15])[C:13]3=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]3[C:11]2=[O:20])=[CH:8][CH:9]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.002 g
|
Type
|
catalyst
|
Smiles
|
N.O[V](=O)=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added to a suspension
|
Type
|
CUSTOM
|
Details
|
At a hydrogen absorption of 40% of theory (after 42 hours)
|
Duration
|
42 h
|
Type
|
STIRRING
|
Details
|
is then stirred at 100° C. under a hydrogen pressure of 10 bar for another 21 hours
|
Duration
|
21 h
|
Type
|
CUSTOM
|
Details
|
is absorbed
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting suspension is sieved through a sieve
|
Type
|
WASH
|
Details
|
is washed with 50 ml of water
|
Type
|
FILTRATION
|
Details
|
the combined aqueous phases are then filtered through a paper
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with 250 ml of water
|
Type
|
CUSTOM
|
Details
|
Drying at 80° C. under reduced pressure (125 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |